molecular formula C7H14O3 B3375288 2-[(2-Methylbutan-2-yl)oxy]acetic acid CAS No. 1092298-70-8

2-[(2-Methylbutan-2-yl)oxy]acetic acid

Cat. No.: B3375288
CAS No.: 1092298-70-8
M. Wt: 146.18 g/mol
InChI Key: ULAAVKXNQXUALP-UHFFFAOYSA-N
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Description

Overview of Alkanoic Acids in Synthetic Chemistry Research

Alkanoic acids, also known as carboxylic acids, are a class of organic compounds defined by the presence of a carboxyl functional group (-COOH). scribd.comausetute.com.au This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. lumenlearning.com Alkanoic acids are integral to synthetic chemistry due to the reactivity of the carboxyl group, which can undergo a variety of transformations. fctemis.org They serve as precursors for the synthesis of esters, amides, acid chlorides, and anhydrides, making them versatile building blocks in the construction of more complex molecules. libretexts.org In industrial and pharmaceutical settings, alkanoic acids are used in the production of polymers, solvents, food preservatives, and active pharmaceutical ingredients. scribd.comchemneo.com

Structural Classification and Relevance of Ether-Containing Carboxylic Acids

Ether-containing carboxylic acids are bifunctional molecules that possess both an ether linkage (R-O-R') and a carboxyl group. byjus.com This combination of functional groups imparts a unique set of properties, including modified polarity, solubility, and chemical reactivity compared to simple alkanoic acids or ethers. solubilityofthings.comstackexchange.com The ether moiety can influence the molecule's conformation and its ability to participate in hydrogen bonding. These compounds are relevant in various fields, including as intermediates in the synthesis of pharmaceuticals and specialty chemicals. google.com The spatial arrangement and electronic nature of the ether's alkyl or aryl groups can be tailored to achieve specific chemical or biological activities.

Historical Development of Research Pertaining to Acetic Acid Derivatives

Acetic acid, the second simplest carboxylic acid, has a long history, with its use in the form of vinegar dating back to ancient times. prnewswire.comwikipedia.org The systematic study and chemical synthesis of acetic acid and its derivatives began in the 18th and 19th centuries. The first dedicated chemical production plant for acetic acid was established in 1916. pageplace.de Research into acetic acid derivatives has led to the development of a vast array of commercially important products, including vinyl acetate (B1210297) monomer (VAM), acetic anhydride, and various acetate esters. prnewswire.comnewworldencyclopedia.org These derivatives are foundational to the production of polymers, textiles, and pharmaceuticals. The ongoing exploration of new synthetic methodologies continues to expand the library of accessible acetic acid derivatives with novel properties and applications.

Current Research Landscape for 2-[(2-Methylbutan-2-yl)oxy]acetic Acid

As of now, dedicated research focusing specifically on this compound is not extensively documented in publicly available scientific literature. The compound is primarily listed in chemical databases and supplier catalogs. The current research landscape can be characterized as being in a nascent stage, with the potential for future investigations into its synthesis, properties, and applications. The interest in such a compound would likely stem from broader research trends in functionalized carboxylic acids, where the systematic variation of substituents is used to probe structure-activity relationships or to develop molecules with specific physical or biological properties. researchgate.netprinceton.edu

Academic Significance of the tert-Pentyl Ether Moiety within Carboxylic Acid Frameworks

Physicochemical and Spectroscopic Data

Given the limited specific experimental data for this compound, the following tables present predicted physicochemical properties and a summary of expected spectroscopic characteristics based on its structure.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
IUPAC Name This compound
CAS Number 1092298-70-8
Boiling Point Data not available
Melting Point Data not available
Density Data not available
pKa Estimated to be slightly higher than acetic acid (4.76) due to the electron-donating nature of the ether group.

This interactive table contains predicted data based on the compound's structure.

Expected Spectroscopic Data

Spectroscopy TypeExpected Characteristics
¹H NMR - A broad singlet for the carboxylic acid proton (-COOH).- A singlet for the two protons of the methylene (B1212753) group adjacent to the ether oxygen (-OCH₂-).- Signals corresponding to the ethyl and two methyl groups of the tert-pentyl moiety.
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid.- A signal for the methylene carbon adjacent to the ether oxygen.- A signal for the quaternary carbon of the tert-pentyl group.- Signals for the remaining carbons of the tert-pentyl group.
IR Spectroscopy - A broad absorption band for the O-H stretch of the carboxylic acid.- A strong absorption band for the C=O stretch of the carbonyl group.- An absorption band for the C-O stretch of the ether linkage.- C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.- Fragmentation patterns characteristic of the loss of the carboxylic acid group and fragmentation of the tert-pentyl group.

This interactive table summarizes the expected spectroscopic features of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylbutan-2-yloxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-7(2,3)10-5-6(8)9/h4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAAVKXNQXUALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092298-70-8
Record name 2-[(2-methylbutan-2-yl)oxy]acetic acid
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-[(2-Methylbutan-2-yl)oxy]acetic Acid

The traditional synthesis of this compound typically follows a multi-step sequence involving the formation of an ether linkage, often via alkylation, followed by the generation of the carboxylic acid moiety.

Alkylation Approaches for Ether Linkage Formation

The Williamson ether synthesis is a cornerstone of ether formation and represents a primary route for establishing the C-O-C bond in the target molecule. wikipedia.org This method involves the reaction of an alkoxide with an alkyl halide. For the synthesis of this compound, this would typically involve the reaction of the sodium or potassium salt of 2-methyl-2-butanol (B152257) (tert-amyl alcohol) with an ester of a haloacetic acid, such as ethyl chloroacetate.

The first step is the deprotonation of 2-methyl-2-butanol using a strong base, such as sodium hydride (NaH), to form the corresponding tert-amyloxide. The resulting alkoxide is a potent nucleophile.

Reaction Scheme for Alkoxide Formation: (CH₃)₂C(C₂H₅)OH + NaH → (CH₃)₂C(C₂H₅)O⁻Na⁺ + H₂

The subsequent step is the nucleophilic substitution (SN2) reaction where the tert-amyloxide attacks the electrophilic carbon of the haloacetate ester, displacing the halide.

Reaction Scheme for Etherification: (CH₃)₂C(C₂H₅)O⁻Na⁺ + ClCH₂COOC₂H₅ → (CH₃)₂C(C₂H₅)OCH₂COOC₂H₅ + NaCl

Due to the steric hindrance of the tertiary alkoxide, this SN2 reaction can be slow and may face competition from elimination reactions, although with a primary halide like ethyl chloroacetate, substitution is generally favored. wikipedia.org The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction.

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis

Reactant 1 Reactant 2 Base Solvent Temperature (°C)
2-Methyl-2-butanol Ethyl chloroacetate Sodium Hydride (NaH) Dimethylformamide (DMF) 50-100
2-Methyl-2-butanol Bromoacetic acid Sodium Hydroxide (B78521) (NaOH) Water/Organic co-solvent Reflux

This table presents generalized conditions based on the principles of the Williamson ether synthesis; specific optimized conditions for this compound may vary.

Carboxylation Reactions for Acid Moiety Introduction

Direct carboxylation methods to introduce the acetic acid moiety are less commonly reported for this specific compound. In principle, one could envision the reaction of the tert-amyloxide with carbon dioxide, followed by alkylation. However, controlling the reactivity to achieve the desired product can be challenging.

A more theoretical approach could involve the generation of an organometallic species from a derivative of tert-amyl alcohol, which could then react with CO₂. These methods are generally complex and may not be the preferred route for this particular molecule due to the potential for side reactions.

Ester Hydrolysis and Acidification Strategies

Following the successful synthesis of the ester intermediate, ethyl 2-[(2-methylbutan-2-yl)oxy]acetate, the final step is the hydrolysis of the ester to yield the carboxylic acid. This can be achieved through either acidic or basic catalysis.

Acid-Catalyzed Hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. nih.gov This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the products. nih.gov

Reaction Scheme for Acid-Catalyzed Hydrolysis: (CH₃)₂C(C₂H₅)OCH₂COOC₂H₅ + H₂O H⁺⇌ (CH₃)₂C(C₂H₅)OCH₂COOH + C₂H₅OH

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method is saponification, which involves heating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). nih.gov This reaction produces the carboxylate salt, which is then acidified in a separate step to yield the final carboxylic acid.

Reaction Scheme for Saponification and Acidification:

(CH₃)₂C(C₂H₅)OCH₂COOC₂H₅ + NaOH → (CH₃)₂C(C₂H₅)OCH₂COONa + C₂H₅OH

(CH₃)₂C(C₂H₅)OCH₂COONa + HCl → (CH₃)₂C(C₂H₅)OCH₂COOH + NaCl

The final product, this compound, can then be isolated and purified.

Novel and Green Chemistry Approaches for Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Catalytic Methods in Etherification and Carboxylation

Research into catalytic etherification processes aims to replace stoichiometric bases with catalytic amounts of a more environmentally benign catalyst. While specific examples for this compound are not widely documented, general advancements in this area include the use of phase-transfer catalysts. These catalysts facilitate the reaction between the aqueous-soluble base and the organic-soluble alcohol and halide, improving reaction rates and efficiency under milder conditions.

For carboxylation, catalytic approaches are being explored to directly utilize carbon dioxide as a C1 building block. However, the application of these methods to tertiary alcohols for the synthesis of α-oxyacetic acids is still an area of active research.

Solvent-Free and Reduced-Waste Synthesis Protocols

Solvent-free, or neat, reaction conditions are a key aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. nih.gov For the Williamson ether synthesis, it is conceivable to perform the reaction under solvent-free conditions, for instance, by heating the reactants with a solid-supported base.

One potential green approach could involve the use of boric acid as a catalyst under solvent-free conditions, which has been shown to be effective for the synthesis of other organic compounds. nih.gov This method offers advantages such as the use of an inexpensive, eco-friendly, and readily available catalyst. nih.gov

Table 2: Potential Green Chemistry Approaches

Approach Catalyst/Conditions Potential Advantages
Phase-Transfer Catalysis Quaternary ammonium (B1175870) salts Milder reaction conditions, reduced solvent use

This table outlines potential green chemistry strategies that could be adapted for the synthesis of this compound based on general principles.

Flow Chemistry Applications in Compound Production

The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals is increasingly benefiting from the adoption of flow chemistry, a paradigm shift from traditional batch processing. nih.gov Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govflinders.edu.au This technology offers significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents and unstable intermediates at any given time, and greater potential for automation and scalability. nih.govflinders.edu.au

While specific literature detailing the flow synthesis of this compound is not prevalent, the principles of flow chemistry are readily applicable to its multi-step production. Systems have been developed for the continuous synthesis of various APIs and heterocycles, often integrating reaction, work-up, and purification steps. uc.ptresearchgate.net For instance, the synthesis of a precursor alcohol could be achieved in one reactor, followed by its immediate consumption in a subsequent reactor for the etherification step, and finally, oxidation to the carboxylic acid in a third module. Such integrated systems can improve yield, reduce solvent usage, and enhance product quality by minimizing the isolation of intermediates. uc.pt The generation of hazardous or unstable reagents in situ is another key benefit of flow reactors, which could be applied to various steps in the synthesis of complex alkoxyacetic acids. nih.gov

Stereoselective Synthesis of Enantiopure this compound Precursors

Although this compound is achiral, the synthesis of chiral α-alkoxyacetic acids is a significant area of research. Methodologies developed for these related compounds are crucial for creating enantiomerically pure precursors that could be adapted for various applications. The primary challenge lies in controlling the stereochemistry at the α-carbon. Two dominant strategies for achieving this are the use of chiral auxiliaries and asymmetric catalysis. nih.govru.nl

Chiral Auxiliary-Based Synthetic Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in asymmetric synthesis. wikipedia.orgyoutube.com

For the synthesis of chiral α-substituted acetic acid precursors, several types of auxiliaries are effective:

Oxazolidinones (Evans Auxiliaries) : Developed by David A. Evans, these are among the most reliable and widely used chiral auxiliaries. wikipedia.orgyoutube.com An N-acyl oxazolidinone can be selectively deprotonated to form a Z-enolate, which then reacts diastereoselectively with various electrophiles, such as alkyl halides in alkylation reactions or aldehydes in aldol (B89426) reactions. wikipedia.orgyoutube.com This approach allows for the creation of two contiguous stereocenters with high control. wikipedia.org

Pseudoephedrine Amides : Both (R,R)- and (S,S)-pseudoephedrine can serve as effective chiral auxiliaries. wikipedia.org When reacted with a carboxylic acid to form an amide, the α-proton can be removed to form an enolate. The subsequent alkylation reaction is directed by the chiral scaffold, leading to a product with high diastereoselectivity. The auxiliary can then be removed by cleaving the amide bond. wikipedia.org

Sulfur-Based Chiral Auxiliaries : Thiazolidinethiones and oxazolidinethiones, derived from amino acids, have shown excellent efficacy, particularly in acetate (B1210297) aldol reactions. scielo.org.mx They can provide high diastereoselectivity, sometimes yielding the opposite stereoisomer to that obtained with Evans auxiliaries (the "non-Evans" product). scielo.org.mx

Auxiliary TypeTypical PrecursorKey Features
Evans Oxazolidinone N-Acyl OxazolidinoneHigh diastereoselectivity in alkylation and aldol reactions; predictable stereochemical outcome. wikipedia.orgyoutube.com
Pseudoephedrine Pseudoephedrine AmideForms diastereoselective enolates for alkylation; auxiliary is easily removed. wikipedia.org
Thiazolidinethione N-Acyl ThiazolidinethioneEffective for acetate aldol reactions; can provide "non-Evans" syn-aldol products. scielo.org.mx

This table summarizes common chiral auxiliaries applicable for the synthesis of chiral precursors.

Asymmetric Catalysis in Related Systems

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a substoichiometric amount of a chiral catalyst is required. nih.gov This field has seen rapid advancement, with various catalytic systems being developed for the synthesis of chiral acids and their derivatives.

Enantioselective Alkylation : Biocatalytic platforms have emerged as powerful tools. For example, engineered methyltransferases have been used for the asymmetric α-alkylation of α-keto acids with excellent enantioselectivity (e.r. up to 99:1). nih.gov The resulting chiral α-keto acid can then be derivatized, for instance, through oxidative decarboxylation to furnish a chiral carboxylic acid. nih.gov

Catalytic C-O Bond Formation : The key step in forming an α-alkoxyacetic acid is the creation of the α-alkoxy ether linkage. Asymmetric catalysis can be employed to control the stereochemistry of this bond formation. For example, silver-catalyzed substitution of configurationally labile α-bromo aryl acetates with alcohols has been shown to proceed with high stereoselectivity. researchgate.net

Multi-Catalyst Systems : Complex transformations can be achieved by combining multiple catalytic cycles. A multi-catalytic strategy incorporating organocatalysis, photocatalysis, and hydrogen atom transfer (HAT) catalysis has been used to synthesize α-chiral bicyclo[1.1.1]pentanes (BCPs). frontiersin.org The resulting chiral aldehydes can be further transformed into carboxylic acids without loss of enantiomeric purity. frontiersin.org Such concepts could be adapted for the asymmetric synthesis of complex α-alkoxyacetic acids.

Derivatization Strategies of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a gateway to a wide array of other functionalities.

Esterification and Amidation Reactions

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. A common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol with an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comrug.nlchemguide.co.uk The reaction is an equilibrium process, and driving it towards the product often requires using a large excess of the alcohol or removing the water formed during the reaction. masterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. chemguide.co.ukyoutube.com

Amidation involves the conversion of the carboxylic acid to an amide by reaction with an amine. Since amines are basic, direct reaction with a carboxylic acid typically results in an acid-base reaction forming a stable carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. nih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine. nih.govresearchgate.net These reactions are highly efficient and are fundamental in peptide synthesis. nih.gov

ReactionReagents/ConditionsProductKey Characteristics
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)EsterEquilibrium process; often requires excess alcohol or water removal. masterorganicchemistry.comchemguide.co.uk
Mitsunobu Reaction Alcohol, Phosphine, AzodicarboxylateEsterProceeds with inversion of configuration at the alcohol's stereocenter. rug.nl
Amidation Amine, Coupling Reagent (e.g., EDC, DCC)AmideRequires activation of the carboxylic acid; widely used and efficient. nih.govresearchgate.net

This table outlines common methods for the derivatization of carboxylic acids into esters and amides.

Reduction and Oxidation Products

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as the carboxyl carbon is in a high oxidation state. libretexts.org

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. It readily reduces carboxylic acids to primary alcohols in high yield after an acidic workup. organicchemistrytutor.comlibretexts.org The reaction proceeds through an aldehyde intermediate, but this is more reactive than the starting acid and is immediately reduced further, making it impossible to isolate. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org

Diborane (B₂H₆) is another reagent that can effectively reduce carboxylic acids. libretexts.org

Reducing AgentReactivity with Carboxylic AcidsProductNotes
LiAlH₄ HighPrimary AlcoholStrong, unselective reagent. organicchemistrytutor.comlibretexts.org
NaBH₄ Low / NoneNo reactionToo mild to reduce carboxylic acids. libretexts.orglibretexts.org
B₂H₆ HighPrimary AlcoholReduces the carboxyl group effectively. libretexts.org

This table compares common hydride reagents for the reduction of carboxylic acids.

Oxidation: Further oxidation of the carboxylic acid group is challenging because the carbon atom is already in a +3 oxidation state. libretexts.org Typically, forcing conditions that lead to oxidation also cause decomposition. The most common oxidative reaction involving the carboxyl group is decarboxylation , which is the loss of carbon dioxide. libretexts.org

The primary alcohol obtained from the reduction of this compound, which is 2-[(2-Methylbutan-2-yl)oxy]ethan-1-ol, can be re-oxidized. The outcome of this oxidation depends on the reagent and conditions used. wikipedia.orgchemguide.co.uk

Partial Oxidation : Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent would yield the corresponding aldehyde, 2-[(2-Methylbutan-2-yl)oxy]acetaldehyde. chemguide.co.ukvanderbilt.edu The absence of water is crucial to prevent over-oxidation. wikipedia.org

Full Oxidation : Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the primary alcohol fully, regenerating the parent carboxylic acid, this compound. chemguide.co.ukmasterorganicchemistry.com

Functionalization of the Alkyl Ether Moiety

The ether oxygen in this compound is flanked by a primary carbon of the acetic acid residue and a tertiary carbon of the tert-pentyl group. This structural arrangement dictates that reactions involving the ether linkage will predominantly proceed through mechanisms that favor the formation of a stable tertiary carbocation.

Substitution Reactions on the tert-Pentyl Group

The substitution reactions at the tertiary carbon of the tert-pentyl group are anticipated to proceed via a unimolecular nucleophilic substitution (S"N"1) mechanism. This pathway is favored due to the stability of the resulting tertiary carbocation. The initial step in such a reaction is the protonation of the ether oxygen by a strong acid, which converts the alkoxy group into a good leaving group (an alcohol). Subsequent cleavage of the carbon-oxygen bond generates the tertiary carbocation and glycolic acid. The carbocation is then susceptible to attack by a nucleophile.

Under strongly acidic conditions with a competent nucleophile, such as a hydrohalic acid (HBr or HI), the ether linkage can be cleaved. masterorganicchemistry.com The reaction is initiated by protonation of the ether oxygen, followed by the departure of the glycolic acid moiety to form a relatively stable tert-pentyl carbocation. This carbocation is then attacked by the halide ion to yield a tert-pentyl halide.

A competing pathway to substitution is elimination (E1), which is also facilitated by the formation of the tertiary carbocation. In the presence of a strong, non-nucleophilic acid, or at elevated temperatures, the carbocation can lose a proton from an adjacent carbon to form a mixture of alkenes, primarily 2-methyl-2-butene (B146552) and 2-methyl-1-butene. libretexts.orgyoutube.com

Table 1: Hypothetical Product Distribution in Acid-Catalyzed Substitution Reactions of this compound

Reagent(s)Temperature (°C)Expected Major Product(s)Expected Minor Product(s)Mechanism
Conc. HBr25-502-Bromo-2-methylbutane, Glycolic acid2-Methyl-2-butene, 2-Methyl-1-buteneS"N"1
Conc. HI25-502-Iodo-2-methylbutane, Glycolic acid2-Methyl-2-butene, 2-Methyl-1-buteneS"N"1
H₂SO₄ (conc.)>1002-Methyl-2-butene, 2-Methyl-1-butene-E1
Trifluoroacetic Acid0-252-Methyl-2-butene, 2-Methyl-1-butene-E1

Note: This table is illustrative and based on the general reactivity of tertiary ethers. Specific yields would depend on precise experimental conditions.

Rearrangement Studies Involving the Ether Linkage

The formation of a carbocation intermediate in the reactions of this compound opens up the possibility of skeletal rearrangements. The Wagner-Meerwein rearrangement is a classic example of such a process, involving a 1,2-shift of an alkyl or hydride group to form a more stable carbocation. wikipedia.org

In the context of the tert-pentyl carbocation (2-methyl-2-butyl cation) formed from the cleavage of the ether, a hydride shift from the adjacent secondary carbon to the positively charged tertiary carbon would result in the formation of a different tertiary carbocation (2-methyl-3-butyl cation). However, in this specific case, the initial tert-pentyl carbocation is already a stable tertiary carbocation, and a simple hydride or methyl shift would lead to a less stable secondary carbocation, which is energetically unfavorable under standard conditions. libretexts.org

However, more complex rearrangements could be envisioned under forcing conditions or with specific catalysts, though such studies on this compound itself have not been documented in readily available literature. For instance, in a demonstration reaction, 2-methyl-2-butanol, when treated with sulfuric acid and acetic acid in the presence of 1,4-dimethoxybenzene, can lead to products derived from a rearranged carbocation. wikipedia.org This suggests that under specific circumstances, the carbocation generated from the tert-pentyl group could potentially undergo rearrangement prior to reacting with a nucleophile or eliminating a proton.

Table 2: Potential Products from Wagner-Meerwein Rearrangement of the tert-Pentyl Cation

Initial CarbocationRearrangement TypeRearranged CarbocationSubsequent Product(s) (Hypothetical)
2-Methyl-2-butyl cation1,2-Hydride shift (unlikely)2-Methyl-1-butyl cation (secondary)1-Substituted-2-methylbutane
2-Methyl-2-butyl cation1,2-Methyl shift (unlikely)3,3-Dimethyl-2-butyl cation (secondary)2-Substituted-3,3-dimethylbutane

Note: This table represents theoretically possible but energetically unfavorable rearrangement pathways for the isolated tert-pentyl carbocation under typical conditions.

It is important to emphasize that while these substitution and rearrangement reactions are mechanistically plausible and consistent with the established principles of organic chemistry, detailed experimental studies specifically on the functionalization of the alkyl ether moiety of this compound are not widely reported. The information presented is therefore based on the known reactivity of analogous tertiary ether systems.

Research Findings on this compound Remain Limited

The broader category of phenoxyacetic acids is well-documented in agrochemical research, with many serving as selective herbicides. For instance, (4-chloro-2-methylphenoxy)acetic acid (MCPA) is a widely used herbicide for controlling broadleaf weeds. This suggests a potential, though unconfirmed, area of application for related structures like this compound.

Similarly, various acetic acid derivatives are utilized in polymer chemistry and organic synthesis. Patents describe the use of related molecules in creating resins and other polymers. However, without direct scholarly or patent literature explicitly naming this compound, any discussion of its role would be speculative and fall outside the strict parameters of the requested article.

Due to the lack of specific, verifiable research findings on this compound for the outlined sections, the generation of a scientifically accurate and detailed article is not possible at this time. Further research or access to proprietary industrial data would be necessary to elaborate on the specific applications of this compound.

Role As a Synthetic Intermediate and Building Block

Contributions to Agrochemical Synthesis Research

Precursor for Herbicide Analogs and Derivatives

Phenoxyacetic acids and their derivatives have a long and significant history in agriculture as herbicides. nih.govslideshare.net The classic herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) functions as a synthetic auxin, causing uncontrolled growth and eventual death in broadleaf weeds. nih.gov The general structure of an alkoxyacetic acid, such as 2-[(2-methylbutan-2-yl)oxy]acetic acid, shares the core acetic acid moiety common to this class of herbicides.

While no specific studies document the use of this compound as a direct precursor to commercial herbicides, its structure lends itself to such theoretical applications. The synthesis of novel herbicide analogs often involves the modification of the group attached to the acetic acid moiety to tune selectivity, activity, and environmental persistence. The bulky and hydrophobic tert-amyl group of the title compound could, in principle, be incorporated to create derivatives with unique properties. For instance, in the development of other herbicides, the introduction of different alkyl and aryl groups has been a key strategy to create new active compounds. acs.org

Exploration of Structure-Activity Relationships in Related Scaffolds

Structure-activity relationship (SAR) studies are fundamental to the discovery of new biologically active compounds, including herbicides. These studies involve synthesizing a series of related compounds and evaluating how structural modifications affect their biological activity. While no SAR studies have been published that specifically include this compound, the principles of SAR in related herbicidal compounds are well-established.

For example, research on other classes of herbicides has shown that the size, shape, and electronic properties of substituents can dramatically influence efficacy. In the context of phenoxyacetic acid derivatives, modifications to the aromatic ring and the alkyl chain have been explored to optimize herbicidal action. The introduction of bulky aliphatic groups is a known strategy in drug and pesticide discovery to modulate interactions with biological targets. Therefore, this compound could serve as a valuable, albeit currently unexploited, component in a hypothetical SAR study to probe the effect of a sterically hindered aliphatic ether on herbicidal activity.

Development of Novel Materials Using the Compound

The unique combination of a flexible ether linkage, a polar carboxylic acid group, and a bulky, non-polar aliphatic group in this compound makes it an interesting candidate for the development of novel materials.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed from the association of molecular building blocks through non-covalent interactions. nih.gov Carboxylic acids are a cornerstone of supramolecular chemistry due to their ability to form robust and directional hydrogen bonds, often leading to the formation of dimers or extended chain structures. wikipedia.org

The self-assembly of molecules into highly ordered two-dimensional networks is a key area of research with applications in nanotechnology. wikipedia.org Carboxylic acid derivatives are frequently used to construct these networks. wikipedia.org While there is no specific literature detailing the integration of this compound into such assemblies, its structure is theoretically conducive to this application. The carboxylic acid group could drive the formation of hydrogen-bonded networks, while the bulky tert-amyl group would influence the packing and spacing of the molecules, potentially creating porous structures capable of including guest molecules.

Role in Liquid Crystal Research

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. libretexts.org Molecules that form liquid crystal phases (mesogens) are typically anisotropic, meaning they have a rigid, elongated or disc-like shape. While this compound itself is not a typical mesogen, it possesses features that could be incorporated into larger liquid crystalline molecules.

The design of liquid crystal materials often involves the inclusion of flexible aliphatic chains and bulky terminal groups to influence the type and temperature range of the liquid crystal phases. youtube.com The tert-amyl group of this compound provides significant aliphatic bulk. In principle, this compound could be used as a synthetic precursor to introduce this bulky tail onto a rigid core, a common strategy in the synthesis of novel liquid crystals. For example, it could be esterified with a phenolic compound that forms the rigid core of a mesogen. The presence of such a bulky group can disrupt crystalline packing and promote the formation of nematic or smectic phases. youtube.com However, no research has been published to date that demonstrates the use of this compound in the synthesis of liquid crystalline materials.

Mechanistic and Structure Activity Relationship Studies Non Clinical Focus

Investigation of Molecular Recognition Principles for Related Compounds

The molecular recognition of 2-[(2-Methylbutan-2-yl)oxy]acetic acid is governed by the interplay of its constituent functional groups: the carboxylic acid and the tert-pentyl ether. Studies on analogous molecules provide a framework for understanding how this compound interacts with biological targets at a molecular level.

The interaction of a ligand with its target is a complex process dictated by a variety of non-covalent forces. For compounds structurally related to this compound, these interactions are primarily driven by hydrogen bonding, electrostatic interactions, and hydrophobic effects.

The carboxylic acid group is a key determinant in drug-target interactions due to its ability to act as both a hydrogen bond donor and acceptor. researchgate.nethama-univ.edu.sy Its acidic nature allows for the formation of strong electrostatic interactions, including salt bridges with positively charged residues like arginine or lysine (B10760008) in a protein's binding pocket. nih.gov The ether oxygen of the tert-pentyl group can also participate as a hydrogen bond acceptor. nih.govquora.com

Table 1: Predicted Ligand-Target Interactions for this compound This table is generated based on the analysis of functional groups present in the molecule and general principles of molecular interactions.

Functional Group Potential Interaction Type Potential Interacting Residues/Moieties
Carboxylic Acid (-COOH) Hydrogen Bond Donor/Acceptor, Ionic Bonding Arginine, Lysine, Histidine, Serine, Threonine, Tyrosine
tert-Pentyl Ether (-O-C(CH₃)₂(C₂H₅)) Hydrogen Bond Acceptor (ether oxygen) Serine, Threonine, Tyrosine, Backbone Amides
tert-Pentyl Group Hydrophobic Interactions, van der Waals Forces Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan

Receptor binding models for small molecules often involve a two-state theory, where receptors exist in an equilibrium between an inactive (R) and an active (R*) conformation. nih.gov Ligand binding can shift this equilibrium. For analogs of this compound, the binding process likely involves an "induced fit" mechanism, where the initial interaction of the ligand with the receptor triggers conformational changes in both the ligand and the protein to achieve a more stable, lower-energy complex. nih.gov

Computational docking studies on similar small molecules binding to receptors like G-protein coupled receptors (GPCRs) and nuclear receptors have shown that the ligand often binds in a buried pocket. nih.govnih.gov The carboxylic acid moiety frequently forms a critical anchoring interaction with a specific residue, while the more nonpolar parts of the molecule, such as the tert-pentyl group, occupy a hydrophobic sub-pocket. The flexibility of the ether linkage allows the molecule to adopt a conformation that maximizes these favorable interactions.

Exploration of Structure-Function Correlations in Related Systems

The specific arrangement of the carboxylic acid and tert-pentyl ether groups in this compound dictates its physicochemical properties and, consequently, its functional role in molecular interactions.

In aqueous solutions, carboxylic acids can form strong cyclic hydrogen-bonded dimers. nih.gov This self-association can influence the effective concentration of the monomeric form available for target binding. The presence of the carboxylic acid group can also lead to increased stability of a drug-target complex by inducing the formation of long-range hydrogen bond networks. researchgate.net The position of the carboxyl group within a molecule has been shown to affect interaction strength, with different placements leading to varied interaction energies with other molecules. mdpi.com

The bulky tert-pentyl group, an isomer of the tert-butyl group, imposes significant steric constraints that influence the molecule's conformational preferences. Studies on molecules with tert-butyl groups have shown that they can dictate the local geometry around a prolyl amide bond, favoring a cis conformation. nih.gov Similarly, the tert-pentyl group in this compound will restrict the rotation around the adjacent C-O bond.

Gas electron diffraction and ab initio calculations on analogous ethers, such as tert-butyl vinyl ether, have revealed that the most stable conformation often has a nonplanar arrangement of the C-C-O-C skeleton. acs.org The bulky alkyl group can lead to a flattened potential energy surface, allowing for a range of low-energy conformations. rsc.org This conformational flexibility, within certain limits, can be advantageous for fitting into a variety of binding site topographies. The ether linkage itself provides more rotational freedom compared to a rigid ring system, allowing the carboxylic acid and the hydrophobic alkyl group to orient themselves optimally for interaction with a target.

Enzymatic Biotransformation Pathways in Model Systems

The metabolism of ether-containing compounds has been studied in various model systems, providing a basis for predicting the biotransformation of this compound. Ether bonds are found in a wide array of natural products, and nature has evolved diverse enzymatic strategies for their formation and cleavage. rsc.orgnih.govresearchgate.net

The primary route for the metabolism of aliphatic ethers is oxidative dealkylation, often catalyzed by cytochrome P450 (CYP) enzymes. inchem.org This process involves the hydroxylation of the carbon atom adjacent to the ether oxygen. nih.gov In the case of this compound, this would lead to the formation of an unstable hemiacetal. This intermediate would then spontaneously break down to yield tert-pentyl alcohol (2-methyl-2-butanol) and glyoxylic acid.

Table 2: Predicted Metabolic Products of this compound This table is based on established biotransformation pathways for aliphatic ethers.

Parent Compound Proposed Metabolic Pathway Predicted Primary Metabolites
This compound Oxidative O-dealkylation via Cytochrome P450 tert-Pentyl alcohol (2-Methyl-2-butanol), Glyoxylic acid

The resulting metabolites would then enter their respective metabolic pathways. For instance, tert-pentyl alcohol can be further oxidized or conjugated with glucuronic acid before excretion. inchem.org The rate and extent of this metabolism can be influenced by the steric hindrance imposed by the tert-pentyl group, which may affect the accessibility of the alpha-carbons to the active site of CYP enzymes.

Studies on Metabolic Fates in Non-Human Biological Systems

Currently, there are no published studies that specifically investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in any non-human biological system. Research that would typically involve administering the compound to animal models (e.g., rodents, canines, primates) and subsequently analyzing biological matrices (e.g., plasma, urine, feces, tissues) to determine its pharmacokinetic profile and metabolic route has not been reported.

Therefore, no data is available to construct a table on the metabolic fate of this compound.

Identification of Biotransformation Products

As a direct consequence of the absence of metabolic fate studies, there is no experimental data identifying the biotransformation products of this compound. The process of identifying metabolites, which typically involves techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy on samples from in-vitro (e.g., liver microsomes, hepatocytes) or in-vivo studies, has not been applied to this compound according to available scientific records.

Without such studies, it is impossible to detail the specific chemical entities that may be formed through metabolic processes such as oxidation, hydrolysis, or conjugation.

Therefore, no data is available to construct a table on the identified biotransformation products of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in understanding the three-dimensional arrangement of atoms in a molecule and its electronic properties. For 2-[(2-Methylbutan-2-yl)oxy]acetic acid, these methods can predict the most stable geometric structures and the distribution of electrons, which in turn govern its reactivity.

Geometry Optimization and Conformational Analysis

The structural flexibility of this compound arises from the rotation around several single bonds, particularly the C-O and C-C bonds of the ether and carboxylic acid moieties. Computational studies, typically employing Density Functional Theory (DFT) methods such as B3LYP with a 6-31G(d,p) basis set, are used to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule.

Conformational analysis involves exploring the potential energy surface of the molecule by rotating key dihedral angles. For this compound, the crucial dihedral angles would be O-C-C=O and C-O-C-C. The results of such an analysis would reveal the various stable conformers and the energy barriers between them. While specific, comprehensive conformational analyses for this exact molecule are not widely published, theoretical principles suggest that the most stable conformer would likely exhibit minimal steric hindrance between the bulky 2-methylbutan-2-yl group and the carboxylic acid group.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound (Illustrative) Note: This data is illustrative of typical outputs from DFT calculations and may not represent experimentally verified values.

ParameterBond/AnglePredicted Value
Bond Length (Å)C=O~1.21
Bond Length (Å)C-O (carboxyl)~1.35
Bond Length (Å)O-H~0.97
Bond Length (Å)C-O (ether)~1.43
Bond Angle (°)O=C-O~124
Dihedral Angle (°)H-O-C=O~0 (syn-periplanar)

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure of a molecule is described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile or electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid and ether functionalities, due to the presence of lone pairs of electrons. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group (C=O). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) Note: Values are hypothetical and representative of what DFT calculations would yield.

OrbitalEnergy (eV)Primary Localization
HOMO-7.2Oxygen lone pairs (ether and carboxyl)
LUMO+1.5π* orbital of the C=O group
HOMO-LUMO Gap8.7-

Prediction of Spectroscopic Parameters (Theoretical Basis)

Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.

Vibrational Frequencies and Raman/IR Spectroscopy Predictions

Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in Infrared (IR) and Raman spectroscopy. By comparing the predicted spectrum with the experimental one, researchers can confirm the structure of the synthesized compound.

For this compound, key predicted vibrational modes would include:

O-H stretch of the carboxylic acid, typically appearing as a broad band in the high-frequency region (around 3300-2500 cm⁻¹).

C=O stretch of the carbonyl group, expected as a strong absorption around 1700-1760 cm⁻¹.

C-O stretch of the ether linkage, predicted in the 1150-1085 cm⁻¹ region.

C-H stretches of the alkyl groups, anticipated just below 3000 cm⁻¹.

NMR Chemical Shift Predictions and Corroboration

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the optimized molecular geometry.

For this compound, predicted ¹H NMR signals would include a singlet for the acidic proton (highly deshielded), signals for the methylene (B1212753) protons adjacent to the ether oxygen, and distinct signals for the methyl and ethyl protons of the 2-methylbutan-2-yl group. Similarly, ¹³C NMR predictions would identify the chemical shifts for the carbonyl carbon, the carbons of the ether linkage, and the carbons of the tertiary alkyl group. Comparing these theoretical shifts with experimental data provides strong evidence for the proposed structure.

Reaction Mechanism Elucidation Using Computational Methods

While specific studies on the reaction mechanisms involving this compound are scarce, computational methods offer a pathway to explore its potential reactivity. For instance, the mechanism of its synthesis, typically a Williamson ether synthesis between a salt of glycolic acid and 2-chloro-2-methylbutane, could be modeled.

Such computational studies would involve mapping the reaction pathway, identifying the transition state structures, and calculating the activation energies. This would provide a detailed, atomistic understanding of how the reaction proceeds, including the role of the solvent and the stereochemical outcome. Furthermore, the decomposition pathways or reactions of the carboxylic acid group, such as esterification or amide formation, could be theoretically investigated to predict reaction conditions and potential byproducts.

Transition State Characterization for Synthetic Pathways

The synthesis of this compound would likely proceed via a Williamson ether synthesis, a common method for preparing ethers youtube.comyoutube.com. This reaction involves the deprotonation of an alcohol followed by the reaction of the resulting alkoxide with an alkyl halide.

Computational chemistry plays a crucial role in understanding the mechanism of such reactions by characterizing the transition state—the highest energy point along the reaction coordinate. Methods like Density Functional Theory (DFT) would be employed to model this process.

Key aspects of a computational study on the synthesis of this compound would include:

Reactant and Product Optimization: Determining the lowest energy geometries of the starting materials (e.g., tert-amyl alcohol and a haloacetic acid derivative) and the final product.

Transition State Searching: Locating the saddle point on the potential energy surface corresponding to the transition state of the nucleophilic substitution reaction.

Frequency Calculations: Confirming the nature of the stationary points. A true minimum (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A hypothetical transition state calculation for the Williamson ether synthesis of the title compound is outlined in the table below, showcasing the type of data that would be generated.

Table 1: Hypothetical Transition State Parameters for the Synthesis of this compound via Williamson Ether Synthesis (SN2)
ParameterDescriptionHypothetical Value
Reactantstert-amyloxide and chloroacetic acid-
ProductThis compound and chloride ion-
Computational MethodLevel of theory and basis set used for the calculationB3LYP/6-31G(d)
Activation Energy (Ea)The energy barrier for the reaction+20.5 kcal/mol
Imaginary FrequencyVibrational mode of the transition state corresponding to the reaction coordinate-350 cm⁻¹
Key Bond Distances in TSDistances of the forming C-O bond and the breaking C-Cl bondC-O: 2.1 Å, C-Cl: 2.3 Å

Energy Profiles of Derivatization Reactions

Derivatization of this compound, for instance, through esterification of its carboxylic acid group, is another area where computational chemistry provides critical insights. By calculating the energy profile of such a reaction, chemists can predict its feasibility and kinetics.

The energy profile would map the change in potential energy as the reactants are converted into products, passing through any transition states and intermediates. This allows for the determination of reaction enthalpies and activation energies. For example, a Fischer esterification reaction with methanol (B129727) could be modeled.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property drugdesign.org. While no specific QSAR studies on this compound are available, the methodology for building such a model for its analogs can be described. Such studies are common for classes of compounds like carboxylic acids to predict properties such as toxicity or herbicidal activity e-bookshelf.deresearchgate.net.

Descriptor Calculation and Feature Selection

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For a series of analogs of this compound, a wide range of descriptors would be calculated.

Commonly used descriptor categories include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometric Descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Electronic Descriptors: Derived from quantum chemical calculations, including dipole moment, HOMO/LUMO energies, and partial charges on atoms.

Hydrophobic Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting how a molecule might behave in a biological system.

Once calculated, feature selection techniques are employed to identify the most relevant descriptors that correlate with the activity of interest, thereby reducing the complexity of the model and avoiding overfitting.

Table 2: Representative Molecular Descriptors for QSAR Modeling of Carboxylic Acid Analogs
Descriptor ClassExample DescriptorDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
TopologicalWiener IndexA distance-based index reflecting the branching of the molecule.
GeometricMolecular Surface Area (MSA)The total surface area of the molecule.
ElectronicHOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons.
HydrophobiclogPA measure of the lipophilicity of the compound.

Model Development for Predicting Academic Research Outcomes

With a set of selected descriptors for a series of analogous compounds and their corresponding measured activities (e.g., inhibition constants, toxicity levels), a mathematical model can be developed. Common techniques for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forests.

The goal is to create a statistically robust equation that can predict the "academic research outcome" or activity of new, unsynthesized analogs. The predictive power of the model is assessed through rigorous internal and external validation procedures. A successful QSAR model can guide the synthesis of new compounds with potentially enhanced or optimized properties, thereby streamlining the research and development process.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for isolating 2-[(2-Methylbutan-2-yl)oxy]acetic acid from reaction mixtures and assessing its purity. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and potential for chirality.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile, polar compounds like this compound. A reversed-phase HPLC method is typically developed for its separation and purity assessment.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve efficient separation with good peak shape and resolution. For this compound, a C18 column is a common first choice for the stationary phase due to its hydrophobic nature, which provides adequate retention for the molecule. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.gov The pH of the aqueous component is a critical parameter; for a carboxylic acid, maintaining the pH below its pKa (typically around 3-5) suppresses the ionization of the carboxyl group, leading to increased retention on a reversed-phase column. researchgate.netlcms.cz A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while providing good separation from both more polar and less polar impurities. nih.govuva.es Detection is commonly achieved using a Photo-Diode Array (PDA) or UV detector, typically set at a low wavelength (e.g., 210 nm) where the carboxylic acid group absorbs. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 210 nm
Expected Retention Time ~7.5 min

This table presents a hypothetical but typical set of starting conditions for method development.

Gas Chromatography (GC) for Volatile Derivatives

Due to its polarity and low volatility, this compound is not suitable for direct analysis by Gas Chromatography (GC). colostate.edu Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar and more volatile ester. researchgate.netweber.hu This process makes the analyte amenable to vaporization in the GC inlet without thermal decomposition.

Common derivatization strategies include alkylation and silylation. lmaleidykla.lt Alkylation, often to form methyl esters, can be achieved using reagents like diazomethane (B1218177) or trimethyl orthoacetate. google.com Silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, is another prevalent technique, utilizing reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt The resulting volatile derivative is then separated on a capillary GC column, typically with a non-polar or mid-polar stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its robust response to organic compounds.

Table 2: Example of GC Derivatization and Analysis Conditions

StepParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
Solvent Acetonitrile
Reaction 60 °C for 30 minutes
GC Analysis Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (1 min), ramp to 280 °C at 15 °C/min
Detector FID at 300 °C

This table outlines a representative derivatization and GC analysis protocol.

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful technique used in conjunction with chromatography to confirm the identity and structure of this compound.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of less than 5 parts per million (ppm). acs.org This precision allows for the unambiguous determination of the elemental composition of the parent ion of this compound. youtube.comnih.gov When coupled with liquid chromatography (LC-HRMS), it is a definitive tool for identity confirmation. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The theoretical exact mass of this ion can be calculated and compared to the measured mass to confirm the compound's elemental formula.

Table 3: HRMS Data for this compound

ParameterValue
Molecular Formula C₇H₁₄O₃
Nominal Mass 146
Monoisotopic Mass 146.0943
Ionization Mode Electrospray Ionization (ESI), Negative
Observed Ion [M-H]⁻
Calculated Exact Mass 145.0865
Typical Measured Mass 145.0863
Mass Accuracy (ppm) < 2.0

This table provides the expected HRMS results for the target compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the [M-H]⁻ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. miamioh.edu The fragmentation pattern is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would involve cleavages around the ether oxygen and the carboxylic acid group. In negative ion mode, a characteristic fragmentation would be the loss of CO₂ (44 Da) from the carboxylate group. Another expected fragmentation is the cleavage of the C-O bond of the ether, which can occur on either side of the oxygen atom. youtube.comyoutube.com The fragmentation of the tert-amyl group itself can also lead to characteristic neutral losses. Analyzing these fragmentation pathways allows for detailed structural confirmation.

Table 4: Predicted MS/MS Fragmentation of [M-H]⁻ Ion (m/z 145.0865)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
145.0865101.096644.0[M-H-CO₂]⁻
145.086585.065360.0212[C₅H₉O]⁻ (Loss of Glycolic Acid)
145.086573.029072.0575[C₂H₅O₂]⁻ (Glycolate Anion)
145.086557.070488.0161[C₄H₉]⁻ (tert-butyl fragment, less common)

This table presents plausible fragmentation data based on the known fragmentation rules for ethers and carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural information, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the molecule.

Correlation Spectroscopy (COSY) establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a key correlation between the protons of the ethyl group's methylene (B1212753) (CH₂) and methyl (CH₃) groups, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the carbon signals based on their attached protons. For instance, the protons of the methylene group in the acetic acid moiety would show a direct correlation to their corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique that reveals long-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the protons of the two methyl groups of the butanoyl moiety to the quaternary carbon.

Correlations from the protons of the methylene group adjacent to the ether oxygen to the quaternary carbon of the tert-amyl group and to the carbonyl carbon of the acetic acid moiety.

The expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound are summarized in the tables below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₃ (ethyl)~0.9~8
2-CH₂- (ethyl)~1.5~33
3C(CH₃)₂-~78
4-CH₃ (gem-dimethyl)~1.2~25
5-O-CH₂-~4.0~67
6-C=O-~173
7-OHvariable-

Note: Predicted values are based on standard chemical shift increments and may vary depending on the solvent and other experimental conditions.

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating CarbonsInferred Connectivity
COSY H-1 (CH₃)H-2 (CH₂)CH₃-CH₂ group
HSQC H-1 (CH₃)C-1Direct C-H bond
H-2 (CH₂)C-2Direct C-H bond
H-4 (CH₃)C-4Direct C-H bond
H-5 (CH₂)C-5Direct C-H bond
HMBC H-1 (CH₃)C-2, C-32- and 3-bond coupling
H-2 (CH₂)C-1, C-3, C-42- and 3-bond coupling
H-4 (CH₃)C-2, C-32- and 3-bond coupling
H-5 (CH₂)C-3, C-62- and 3-bond coupling

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid, crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in a fixed lattice. For this compound, ssNMR, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can be employed to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize different polymorphic forms, which may exhibit distinct pharmacological and physicochemical properties.

Probe intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure, conformation, and packing.

Single Crystal Growth and Diffraction Analysis

To perform X-ray crystallography, a high-quality single crystal of this compound is required. This can be achieved through various crystallization techniques, such as slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis yields precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the preferred conformation of the molecule in the solid state.

Co-crystal and Salt Form Characterization

The carboxylic acid functional group in this compound provides an opportunity for the formation of co-crystals and salts. Co-crystallization with other molecules, known as co-formers, can modify the physicochemical properties of the compound, such as solubility, melting point, and stability, without altering the covalent structure of the active molecule. X-ray crystallography is essential for characterizing these new solid forms, revealing the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. Similarly, the formation of salts with appropriate counter-ions can be confirmed and characterized by single-crystal X-ray diffraction.

Development of Novel Analytical Probes and Sensors

The structural features of this compound, particularly the carboxylic acid group and the ether linkage, offer possibilities for the development of novel analytical probes and sensors. For instance, the carboxylic acid moiety could be functionalized with a fluorescent reporter group. The resulting derivative could potentially act as a fluorescent probe, where changes in its fluorescence emission could signal binding to a target molecule or a change in the local chemical environment. Furthermore, the compound could be immobilized on a solid support to create a sensor for detecting specific analytes that may interact with its functional groups. The design and synthesis of such probes would rely heavily on the detailed structural understanding obtained from the advanced analytical methodologies described above.

Electrochemical Sensor Design

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of this compound. These devices translate the chemical interaction between the analyte and an electrode surface into a measurable electrical signal. The design of such sensors for this specific molecule could be approached through several strategies, drawing parallels from the detection of other organic acids. acs.orgfrontiersin.org

A primary approach involves the use of enzyme-based biosensors. While a specific enzyme for this compound is not known, a system could theoretically be engineered using an appropriate oxidase that can act on the molecule. In a typical setup, an oxidase enzyme would be immobilized on the surface of a working electrode, such as a platinum or glassy carbon electrode. The enzymatic reaction would consume the target acid and produce an electroactive species, like hydrogen peroxide. The subsequent electrochemical oxidation or reduction of this species at the electrode surface would generate a current proportional to the concentration of the analyte. frontiersin.org

Another potential design involves non-enzymatic electrochemical sensors. These can be fabricated using electrode materials that have intrinsic catalytic activity towards the oxidation of the carboxylic acid group. For instance, electrodes modified with metal nanoparticles or conductive polymers could enhance the electrochemical response. Pulsed electrochemical detection (PED) coupled with high-performance liquid chromatography (HPLC) is a powerful technique for the determination of aliphatic organic acids and could be adapted for this compound. acs.org This method avoids the need for derivatization and can offer high sensitivity. acs.org

The table below outlines potential characteristics of an electrochemical sensor for this compound based on methodologies developed for other organic acids. frontiersin.orgacs.orgnih.gov

ParameterPotential Value/RangeBasis of Estimation
Detection Principle Amperometric or VoltammetricBased on the oxidation of the molecule or a reaction product.
Working Electrode Platinum, Glassy Carbon, Modified ElectrodesCommon materials for organic acid detection. acs.org
Linear Range 0.1 - 50 nmolInferred from similar HPLC-ED systems for organic acids. acs.orgnih.gov
Detection Limit Low nanomolar to micromolarDependent on the specific sensor design and matrix.
Response Time Seconds to minutesTypical for electrochemical sensors.

This table presents hypothetical data based on the performance of electrochemical sensors for analogous compounds.

Spectrophotometric Detection Methods

Spectrophotometric methods provide an alternative for the quantification of this compound, particularly in a laboratory setting. Direct UV-Vis spectrophotometry is generally not suitable for the direct, sensitive detection of simple carboxylic acids like this compound, as their primary absorption occurs at low wavelengths (around 200-215 nm) where many other organic molecules also absorb, leading to significant interference. jove.comlibretexts.orglibretexts.org

To overcome this limitation, derivatization techniques are commonly employed to produce a chromophore that absorbs light in the visible region, thereby enhancing selectivity and sensitivity. A well-established method for carboxylic acids is the formation of a colored complex with a metal ion. sci-hub.se One such approach is the conversion of the carboxylic acid to a hydroxamic acid, which then forms a colored complex with ferric ions (Fe³⁺). This reaction involves treating the sample containing this compound with hydroxylamine (B1172632) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). sci-hub.se The resulting ferric hydroxamate complex typically exhibits a strong absorbance around 500-540 nm, which can be measured using a spectrophotometer. sci-hub.setandfonline.com

The general reaction scheme is as follows:

Activation of the Carboxylic Acid: The carboxylic acid group is activated by a coupling agent.

Formation of Hydroxamic Acid: The activated acid reacts with hydroxylamine.

Complexation with Ferric Ion: The resulting hydroxamic acid chelates with Fe³⁺ to form a colored complex.

The intensity of the color produced is directly proportional to the concentration of the carboxylic acid in the sample. This method has been successfully applied to the determination of various carboxylic acids in different matrices. sci-hub.se

The table below summarizes the key aspects of a potential spectrophotometric method for this compound based on ferric hydroxamate formation. sci-hub.se

ParameterDescription
Principle Derivatization to form a colored ferric hydroxamate complex.
Reagents Hydroxylamine, Dicyclohexylcarbodiimide (DCC), Ferric Perchlorate.
Wavelength of Max. Absorbance (λmax) Approximately 525 nm.
Linear Range Expected to be in the micromolar range (e.g., 0.25 - 2.5 µmol).
Advantages Good sensitivity and selectivity after derivatization.
Disadvantages Requires a multi-step derivatization process.

This table presents hypothetical data based on established spectrophotometric methods for other carboxylic acids.

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Synthetic Pathways

The efficient and selective synthesis of 2-[(2-Methylbutan-2-yl)oxy]acetic acid is paramount for its widespread application. While classical Williamson ether synthesis provides a foundational approach, future research should focus on the development of novel and more efficient synthetic methodologies. The exploration of catalytic systems, such as phase-transfer catalysis, could significantly enhance reaction rates and yields. Furthermore, investigating alternative starting materials and reaction conditions will be crucial for optimizing the synthesis. A comparative analysis of potential synthetic routes is presented in the table below.

Synthetic Pathway Key Reagents Potential Advantages Research Focus
Modified Williamson Ether Synthesis 2-Methyl-2-butanol (B152257), Sodium Hydride, Ethyl BromoacetateWell-established, readily available reagentsOptimization of reaction conditions to improve yield and minimize byproducts.
Phase-Transfer Catalysis 2-Methyl-2-butanol, Chloroacetic Acid, Tetrabutylammonium BromideMilder reaction conditions, higher yields, easier purificationScreening of various phase-transfer catalysts and solvent systems.
Flow Chemistry Synthesis 2-Methyl-2-butanolate, Ethyl ChloroacetatePrecise control over reaction parameters, enhanced safety, scalabilityDesign and optimization of a continuous flow reactor setup.
Enzymatic Synthesis Lipase, 2-Methyl-2-butanol, Acetic Acid DerivativeHigh selectivity, environmentally friendlyIdentification and engineering of suitable enzymes for the etherification reaction.

Integration into Multi-component Reaction Systems

Multicomponent reactions (MCRs) offer a powerful tool for the rapid and efficient synthesis of complex molecules from simple starting materials. mdpi.commdpi.com The carboxylic acid functionality and the ether linkage in this compound make it an ideal candidate for integration into various MCRs. For instance, it could serve as the acid component in Ugi or Passerini reactions, leading to the formation of diverse libraries of novel compounds with potential biological activities. mdpi.com Future research should focus on exploring the reactivity of this compound in known MCRs and developing new MCRs where it can be a key building block.

Design of Next-Generation Functional Materials

The unique combination of a bulky tert-amyl group and a carboxylic acid moiety suggests that this compound could be a valuable monomer or additive in the design of advanced functional materials. Its incorporation into polymer backbones could impart specific properties such as hydrophobicity, thermal stability, and altered solubility. Research in this area should explore its use in the synthesis of polyesters, polyamides, and other polymers. Furthermore, its potential as a surface modifying agent for nanoparticles or as a component in the formation of self-assembled monolayers warrants investigation.

Advanced Computational Modeling for Novel Applications

Computational chemistry and molecular modeling can provide invaluable insights into the properties and potential applications of this compound, accelerating its development. nih.govresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic structure, spectroscopic properties, and reactivity. researchgate.net Molecular dynamics simulations can be used to study its interactions with biological macromolecules or its behavior in different solvent environments. These computational studies can guide the rational design of new applications, from drug discovery to materials science. nih.govresearchgate.net

Computational Method Predicted Properties Potential Applications
Density Functional Theory (DFT) Molecular geometry, vibrational frequencies, electronic properties, reactivity indices.Predicting reaction mechanisms, understanding spectroscopic data.
Molecular Dynamics (MD) Simulations Conformational analysis, solvation properties, binding affinities.Drug design, development of new materials, understanding transport phenomena.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity.Predicting the biological activity of derivatives for drug discovery.

Development of Advanced Analytical Techniques for Trace Analysis

As the use of this compound potentially expands, the need for sensitive and selective analytical methods for its detection at trace levels will become critical. Future research should focus on the development of advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) for its quantification in various matrices. The development of novel sample preparation techniques, such as solid-phase microextraction (SPME), could further enhance the sensitivity and efficiency of these methods.

Investigation of Environmental Degradation Pathways (Academic Focus)

Understanding the environmental fate and persistence of this compound is crucial for assessing its potential environmental impact. juniperpublishers.comcdc.govnih.gov Academic research should focus on investigating its biodegradation pathways in soil and aquatic environments. juniperpublishers.com Studies on its photolytic and hydrolytic degradation under various environmental conditions will also be important. cdc.gov Identifying the primary degradation products and assessing their potential toxicity is a key aspect of this research. nih.gov This knowledge will be essential for ensuring the sustainable use of this compound.

Green Chemistry Innovations for Sustainable Production

The principles of green chemistry should be at the forefront of the development of any new chemical process. sphinxsai.com For this compound, future research should aim to develop sustainable and environmentally friendly production methods. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of catalytic processes that minimize waste generation. sphinxsai.com The implementation of atom-economical synthetic routes will be a key goal in achieving a truly sustainable production process. sphinxsai.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-[(2-Methylbutan-2-yl)oxy]acetic acid, and how are reaction conditions optimized for yield and purity?

  • Answer: The synthesis typically involves nucleophilic substitution between 2-methylbutan-2-ol and a haloacetic acid derivative (e.g., chloroacetic acid) under basic conditions. Optimization includes solvent selection (e.g., THF or DMF), temperature modulation (40–80°C), and stoichiometric ratios. Post-synthesis purification via aqueous extraction or recrystallization removes by-products. Purity is validated using HPLC (>98% purity) and NMR spectroscopy .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H/13C NMR identifies functional groups and stereochemistry. Purity is assessed via HPLC with UV detection (210–254 nm). For crystallographic validation, single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) resolves bond lengths and angles .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer: Store in airtight containers under inert gas (N2) at room temperature to prevent hydrolysis. Avoid prolonged exposure to moisture or light. Handling requires PPE (gloves, goggles) and a fume hood to mitigate inhalation risks. Refer to analogous acetic acid derivatives for spill management protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Answer: Discrepancies in electron density maps may arise from disorder in the branched ether group. Use SHELXL’s ISOR and DELU restraints to refine thermal parameters. For twinned crystals, apply TWINABS for data scaling. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to confirm bond angles .

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2-[(2-Methylbutan-2-yl)oxy]acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.